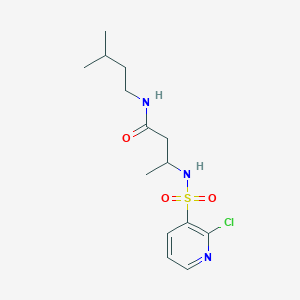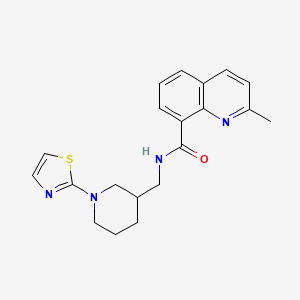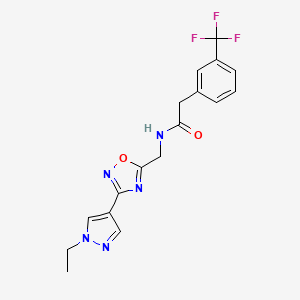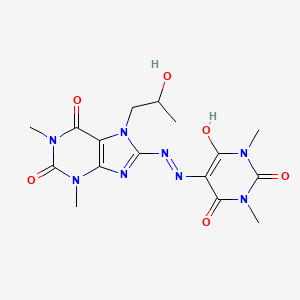![molecular formula C9H10N2OS B2887408 6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 502651-65-2](/img/structure/B2887408.png)
6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable candidate for various scientific research and industrial applications.
Mécanisme D'action
Target of Action
The primary targets of 6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Mode of Action
It has been observed that the compound exhibits significant antimycobacterial activity . This suggests that it interacts with its targets, leading to their inhibition or destruction, thereby preventing the growth and proliferation of the bacteria.
Biochemical Pathways
Given its antimycobacterial activity, it is likely that it interferes with essential biochemical pathways in mycobacteria, leading to their death or growth inhibition .
Pharmacokinetics
Its antimycobacterial activity suggests that it is able to reach its target organisms in sufficient concentrations
Result of Action
The result of the action of this compound is the inhibition of growth or killing of Mycobacteria . This leads to a decrease in the bacterial load, which is beneficial in the treatment of tuberculosis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the construction of the thieno[2,3-d]pyrimidine core followed by the introduction of the isopropyl group. One common method involves the cyclization of 2-aminothiophene-3-carboxylic acid derivatives with formamide under acidic conditions to form the thienopyrimidine core. The isopropyl group can then be introduced via alkylation reactions using isopropyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines. This method provides high yields and can be adapted for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropyl group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thienopyrimidine derivatives with reduced functional groups.
Substitution: Formation of various substituted thienopyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of tuberculosis and other infectious diseases.
Industry: Used in the development of new materials with unique properties.
Comparaison Avec Des Composés Similaires
6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives such as:
Thieno[2,3-d]pyrimidin-4(3H)-one: Lacks the isopropyl group, which may affect its biological activity and solubility.
Thieno[3,2-d]pyrimidine derivatives: Differ in the position of the thiophene ring, leading to variations in their chemical and biological properties.
The presence of the isopropyl group in this compound enhances its lipophilicity and may improve its bioavailability and therapeutic efficacy compared to its analogs.
Propriétés
IUPAC Name |
6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-5(2)7-3-6-8(12)10-4-11-9(6)13-7/h3-5H,1-2H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXYXDJHZOFGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(S1)N=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-N-(3-methoxypropyl)-1-methylpyrrole-2-carboxamide](/img/structure/B2887329.png)
![2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2887330.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2887331.png)
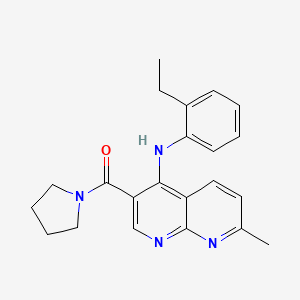

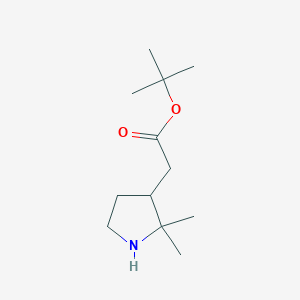
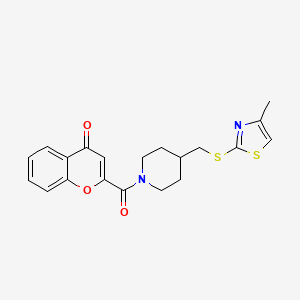
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2887340.png)
